molecular formula C10H15ClN2 B8095421 3,3-Dimethylindolin-7-amine hydrochloride

3,3-Dimethylindolin-7-amine hydrochloride

Cat. No.: B8095421
M. Wt: 198.69 g/mol
InChI Key: VDRDKUAQLSNHDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethylindolin-7-amine hydrochloride (CAS 2682112-74-7) is a high-purity chemical compound offered for research and development purposes. The compound has a molecular formula of C10H15ClN2 and a molecular weight of 198.69 g/mol . As a hydrochloride salt, it typically offers improved stability and solubility compared to its freebase form, facilitating its use in various experimental conditions. This compound features an indoline core, a structure of significant interest in medicinal chemistry due to its prevalence in biologically active molecules . Researchers should note that this product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper handling procedures should be followed. The supplied compound requires storage in a dark place, under an inert atmosphere, and at a constant temperature of 2-8°C to ensure long-term stability . While specific research applications for this particular compound are proprietary or emerging, molecules with similar scaffolds are frequently explored in various scientific fields. Potential research applications may include serving as a key synthetic intermediate or building block in organic synthesis , being investigated as a precursor in the development of pharmacologically active agents, and utilized in material science research, particularly in the synthesis of specialized dyes or functional organic molecules. Researchers are encouraged to consult the scientific literature for the latest advancements involving this compound.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dimethyl-1,2-dihydroindol-7-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.ClH/c1-10(2)6-12-9-7(10)4-3-5-8(9)11;/h3-5,12H,6,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRDKUAQLSNHDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=C1C=CC=C2N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Reaction Mechanisms and Mechanistic Investigations

Mechanistic Pathways Governing Indoline (B122111) Ring Formation and Cyclization

The construction of the five-membered nitrogen-containing ring of the indoline system can be achieved through several strategic approaches, including those involving reactive intermediates like nitrenium ions and radicals, as well as concerted cycloaddition reactions.

The formation of the indoline ring via nitrene or nitrenium ion intermediates represents a significant strategy in heterocyclic synthesis. Classical methods such as the Cadogan and Sundberg indole (B1671886) syntheses rely on the reductive cyclization of nitro compounds, proceeding through a nitrene intermediate that inserts into a C-H bond. researchgate.net

More direct evidence for the involvement of activated nitrogen species comes from studies on the acid-catalyzed reactions of indoles with nitrosobenzenes. rsc.org In these reactions, the nitroso group, upon activation by an acid, acts as a potent electrophile. The reaction of 2-methylindole (B41428) with various nitrosobenzenes in the presence of monochloroacetic acid yields products resulting from carbon-nitrogen bond formation. rsc.org Although these specific reactions lead to iminoindoles and can also have a radical component, they serve as clear examples of the powerful electrophilic character of activated nitrogen species, which is a foundational concept for understanding cyclizations that proceed via nitrenium ion-like transition states. rsc.org Such intermediates are pivotal in reactions where an aryl azide (B81097) or nitro group is positioned to cyclize onto an adjacent side chain, leading to the formation of the indoline ring.

Radical cyclizations offer a powerful and mild approach for constructing highly substituted indoline frameworks, often proceeding under metal-free conditions. A notable example is the visible-light-mediated intramolecular reductive cyclization of N-allyl-2-haloanilines. rsc.org This transformation is promoted by the formation of an electron-donor-acceptor (EDA) complex between the organosilane reagent, tris(trimethylsilyl)silane (B43935) (TTMSS), and the N-allyl-2-haloaniline substrate. rsc.org

The proposed mechanism involves several key steps:

Homolytic cleavage of the Si-H bond in TTMSS, initiated by visible light, generates a silicon-centered radical. rsc.org

This silicon radical abstracts the halogen atom (typically iodine) from the aniline (B41778) derivative, forming a reactive aryl radical. rsc.org

The aryl radical undergoes a 5-exo-trig cyclization onto the tethered allyl group, creating a new carbon-carbon bond and forming an alkyl radical intermediate. rsc.org

The final indoline product is formed upon hydrogen abstraction by this alkyl radical. rsc.org

This method demonstrates excellent functional group tolerance, accommodating both electron-withdrawing and electron-donating groups on the aromatic ring. rsc.org The selectivity of the cyclization is governed by the inherent preference for the 5-exo-trig pathway, leading to the formation of the five-membered indoline ring over other potential cyclization modes.

Table 1: Synthesis of Substituted Indolines via Visible-Light Mediated Radical Cyclization
Substrate (N-allyl-2-iodoanilide) SubstituentProductYield (%)
H3-methyl-1-tosylindoline91
4-F5-fluoro-3-methyl-1-tosylindoline85
4-Cl5-chloro-3-methyl-1-tosylindoline88
4-Br5-bromo-3-methyl-1-tosylindoline86
4-CF₃3-methyl-1-tosyl-5-(trifluoromethyl)indoline65
5-Cl6-chloro-3-methyl-1-tosylindoline78

Data sourced from a study on visible-light mediated radical cyclization. rsc.org

Cycloaddition reactions provide a highly efficient means of converting simple, planar indoles into complex, stereochemically rich polycyclic indoline scaffolds. nih.gov These reactions, particularly [4+2] and [3+2] cycloadditions, are powerful tools for building molecular complexity in a single step.

The reaction of indoles with 1,2-diaza-1,3-dienes (DDs), catalyzed by Lewis acids such as zinc dichloride (ZnCl₂), can proceed through divergent pathways depending on the substrate. nih.govacs.org This leads to the formation of distinct polycyclic frameworks like tetrahydro-1H-pyridazino[3,4-b]indoles via a formal [4+2] cycloaddition or tetrahydropyrrolo[2,3-b]indoles through a [3+2] pathway. nih.gov

Density Functional Theory (DFT) studies have shed light on these mechanisms, revealing that the [4+2] cycloaddition is a concerted but highly asynchronous process, akin to an inverse-electron-demand hetero-Diels-Alder reaction. nih.govacs.org In contrast, the competing [3+2] reaction proceeds through a stepwise mechanism. nih.govacs.org The selectivity between these pathways can be controlled by the substitution pattern on both the indole and the diene partner. nih.gov Other cycloaddition strategies, such as the intramolecular [2+2] cycloaddition of in situ generated ketene (B1206846) intermediates, have also been employed to construct novel fused indoline-cyclobutanone ring systems. researchgate.net

Table 2: Synthesis of Polycyclic Fused Indolines via [4+2] Cycloaddition
Indole ReactantAzoalkene ReactantProductYield (%)
1-Methylindole3,6-diphenyl-1,4,5,6-tetrahydropyridazine1-methyl-5,8-diphenyl-1,5,6,7,8,8a-hexahydro-4bH-pyridazino[3,4-b]indole65
5-Methoxy-1-methylindole3,6-diphenyl-1,4,5,6-tetrahydropyridazine3-methoxy-1-methyl-5,8-diphenyl-1,5,6,7,8,8a-hexahydro-4bH-pyridazino[3,4-b]indole72
7-Methylindole3,6-diphenyl-1,4,5,6-tetrahydropyridazine1,7-dimethyl-5,8-diphenyl-1,5,6,7,8,8a-hexahydro-4bH-pyridazino[3,4-b]indole68

Data sourced from research on substrate-dependent divergent annulation reactions of indoles. nih.govacs.org

Detailed Mechanistic Studies of Functional Group Transformations Adjacent to the Indoline Nucleus

The functional groups attached to the indoline core, particularly the amine group on the benzene (B151609) ring, exhibit distinct reactivity patterns that allow for further molecular elaboration. Understanding the mechanisms of these transformations is key to synthesizing a diverse array of derivatives.

The amine functionality, such as the one at the 7-position of the indoline nucleus, is a primary site for nucleophilic substitution reactions. The nitrogen atom's lone pair of electrons makes it inherently nucleophilic, allowing it to react with electrophiles like alkyl halides. However, the direct alkylation of primary amines with alkyl halides is often difficult to control and can lead to over-alkylation, producing mixtures of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. libretexts.org This occurs because the newly formed primary amine is itself a nucleophile that can compete with the starting material for the alkyl halide. libretexts.org

A more controlled method for amine functionalization is the Gabriel synthesis, which utilizes the phthalimide (B116566) anion as an ammonia (B1221849) surrogate. libretexts.org The phthalimide anion acts as the nucleophile, attacking an alkyl halide. The bulky phthalimide group prevents over-alkylation, and the primary amine can be subsequently liberated via hydrolysis. libretexts.org

Separately, nucleophilic substitution can also occur directly on the nitrogen atom of the indole ring itself under specific conditions. For instance, 1-hydroxyindole (B3061041) derivatives react with nucleophiles like other indoles in the presence of acid. researchgate.netclockss.org Mechanistic proposals suggest an SN2-type reaction where the nucleophile attacks the indole nitrogen, displacing the hydroxyl group (as water after protonation). clockss.org This unprecedented mechanism highlights the versatile reactivity of the indole nucleus beyond its aromatic portions. clockss.org

Table 3: Examples of Nucleophilic Substitution on Indole Derivatives
Indole SubstrateNucleophileProduct TypeYield (%)
N,N-dimethyl-1-hydroxyindole-3-acetamideIndole1-(Indol-3-yl)indole84
1-Methoxy-6-nitroindole-3-carbaldehydePyrrole2-(Pyrrol-1-yl)-6-nitroindole-3-carbaldehyde98
1-Methoxy-6-nitroindole-3-carbaldehydeIndole2-(Indol-1-yl)-6-nitroindole-3-carbaldehyde96
1-Methoxy-6-nitroindole-3-carbaldehydeSodium methanethiolate2-(Methylthio)-6-nitroindole-3-carbaldehyde98

Data compiled from studies on nucleophilic substitution on the indole nucleus. clockss.orgpsu.edu

The benzene portion of the indoline ring is susceptible to electrophilic aromatic substitution, and the regiochemical outcome is strongly dictated by the existing substituents, particularly the amine group. The amino group (-NH₂) is a powerful activating substituent and is ortho-, para-directing. byjus.comwikipedia.org This is due to the nitrogen's lone pair of electrons, which can be delocalized into the aromatic π-system through resonance. This delocalization increases the electron density at the ortho and para positions relative to the amine, making them more nucleophilic and thus more reactive towards electrophiles. byjus.com For 7-aminoindoline, this would direct incoming electrophiles to the C6 and C4 positions.

However, the reaction conditions play a crucial role. In strongly acidic media, the amine group is protonated to form an anilinium ion (-NH₃⁺). byjus.com The anilinium group is strongly deactivating and meta-directing. libretexts.org The positive charge on the nitrogen atom withdraws electron density from the ring inductively, deactivating it towards electrophilic attack. The meta-directing effect arises because the ortho and para positions are more strongly deactivated than the meta position. Therefore, nitration of aniline in a mixture of nitric and sulfuric acid often yields a significant amount of the meta-substituted product. byjus.com This dual reactivity allows for selective functionalization of the aromatic ring by controlling the acidity of the reaction medium.

Table 4: Directing Effects of Amine and Anilinium Groups in Electrophilic Aromatic Substitution
SubstituentActivating/DeactivatingDirecting EffectMechanistic Rationale
-NH₂ (Amine)Strongly ActivatingOrtho, ParaResonance donation of nitrogen lone pair stabilizes the arenium ion intermediate for ortho/para attack. wikipedia.org
-NH₃⁺ (Anilinium)Strongly DeactivatingMetaInductive electron withdrawal destabilizes the arenium ion intermediate, with the least destabilization for meta attack. libretexts.org

Mechanism of the Vilsmeier-Haack Reaction in Indoline Derivatization

The Vilsmeier-Haack reaction is a versatile method used for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgsid.irijpcbs.com While classically applied to substrates like indoles, its principles can be extended to understand the derivatization of indoline systems, such as those based on 3,3-Dimethylindolin-7-amine (B11779629) hydrochloride. The electron-donating amine group on the indoline ring makes it an activated system, susceptible to electrophilic substitution. chemistrysteps.com

The reaction mechanism proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic attack on the aromatic ring. chemistrysteps.comyoutube.com

Formation of the Vilsmeier Reagent: The reaction is initiated by the interaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org This forms a highly electrophilic chloromethyliminium ion, also known as the Vilsmeier reagent. chemistrysteps.comyoutube.com

Electrophilic Aromatic Substitution: The electron-rich indoline ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. organic-chemistry.orgpcbiochemres.com This attack, governed by the electron-donating nature of the indoline nitrogen and the 7-amino group, results in the formation of an iminium ion intermediate attached to the aromatic ring. chemistrysteps.comwikipedia.org The regioselectivity of this attack is directed by the activating groups on the indoline nucleus.

Hydrolysis: The final step involves the hydrolysis of the iminium ion during aqueous work-up. sid.irwikipedia.org This process cleaves the carbon-nitrogen double bond of the iminium intermediate, replacing it with a carbonyl group to yield the corresponding aldehyde derivative of the indoline. organic-chemistry.orgyoutube.com

Investigation of Oxidative Addition, Transmetalation, and Reductive Elimination in Transition-Metal-Catalyzed Processes

Transition-metal-catalyzed cross-coupling reactions are fundamental in modern organic synthesis, and their mechanisms are typically understood through a sequence of elementary steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org These processes are central to creating new carbon-carbon and carbon-heteroatom bonds in the functionalization of heterocyclic compounds like indolines. researchgate.netmdpi.com

Oxidative Addition: This is the initial step in many catalytic cycles, where a low-valent metal complex (e.g., Pd(0)) reacts with an organic halide (e.g., an aryl or vinyl halide). wikipedia.orglibretexts.org The process involves the insertion of the metal center into the carbon-halogen bond. This increases the oxidation state and the coordination number of the metal, for example, from Pd(0) to a Pd(II) species. wikipedia.orgnih.gov For this step to occur, the metal complex must have a vacant coordination site. wikipedia.org

Transmetalation: Following oxidative addition, the transmetalation step occurs. In this stage, an organometallic reagent (like an organoboron, organotin, or organozinc compound) transfers its organic group to the palladium(II) complex. This displaces the halide and forms a new palladium-carbon bond, bringing both coupling partners onto the same metal center. libretexts.org

Reductive Elimination: This is the final, product-forming step of the catalytic cycle. wikipedia.org The two organic groups bound to the metal center couple together, forming a new sigma bond and the desired product. libretexts.org For this to happen, the two groups must be positioned adjacent (cis) to each other in the metal's coordination sphere. libretexts.org This step regenerates the initial low-valent state of the metal catalyst (e.g., Pd(0)), allowing it to re-enter the catalytic cycle. wikipedia.orglibretexts.org The reductive elimination process is favored when the newly formed bond is strong. wikipedia.org Computational studies have shown that oxidizing the metal center can significantly lower the activation barrier for reductive elimination. acs.org

These three steps form the core of many palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, which are widely used to modify indoline scaffolds. libretexts.orgacs.org

StepDescriptionChange in Metal Center
Oxidative Addition Metal center inserts into a bond (e.g., C-X).Oxidation state and coordination number increase (typically by 2).
Transmetalation An organic group is transferred from another organometallic reagent to the catalyst.Ligands on the metal center are exchanged.
Reductive Elimination Two ligands on the metal center couple and are expelled as the final product.Oxidation state and coordination number decrease (typically by 2), regenerating the catalyst.

Kinetic Isotope Effect (KIE) Measurements for Rate-Determining Step Identification

The Kinetic Isotope Effect (KIE) is a powerful tool used in physical organic chemistry to elucidate reaction mechanisms. wikipedia.org It is defined as the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H). wikipedia.orgprinceton.edu By measuring the ratio of the rate constants for the light (kL) and heavy (kH) isotopes (KIE = kL/kH), valuable insights into the rate-determining step (RDS) of a reaction can be obtained. wikipedia.orglibretexts.org

The underlying principle of KIE relates to the vibrational frequencies of chemical bonds. princeton.edu A bond to a heavier isotope has a lower vibrational frequency and consequently a lower zero-point energy. libretexts.org If this bond is being broken or formed in the rate-determining step, a significant difference in activation energy between the two isotopic reactions will be observed, leading to a measurable KIE. princeton.edulibretexts.org

A primary KIE is observed when the bond to the isotopically substituted atom is cleaved in the RDS. princeton.edu For C-H bond cleavage, typical primary deuterium KIEs (kH/kD) are in the range of 2–8. libretexts.org A significant primary KIE is often interpreted as evidence that C-H bond breaking is part of the slowest step in the reaction mechanism. rsc.orgosti.gov For instance, a KIE of approximately 3.5 was observed in the Pd(II)-catalyzed C2-alkenylation of indole, indicating that C-H activation is a crucial, rate-limiting event. rsc.org

A secondary KIE occurs when the isotopically substituted bond is not broken in the RDS but is located near the reaction center. wikipedia.orglibretexts.org These effects are generally smaller (kH/kD values are often between 0.7 and 1.5) and provide information about changes in hybridization or the steric environment of the transition state. wikipedia.orgprinceton.edu

In the context of indoline chemistry, KIE studies can distinguish between different mechanistic pathways. For example, in reactions involving C-H functionalization, measuring the KIE can confirm whether the C-H bond cleavage is the turnover-limiting step, as opposed to other steps like oxidative addition or reductive elimination. ic.ac.ukepfl.ch

Type of KIEDescriptionTypical kH/kD ValueMechanistic Implication
Primary Isotopic substitution at the bond being broken/formed in the RDS.> 2The substituted bond is directly involved in the rate-determining step.
Secondary Isotopic substitution at a bond not directly involved in the RDS.0.7 - 1.5Indicates changes in hybridization or steric environment at the transition state.
Inverse The heavier isotope reacts faster than the lighter one.< 1Often seen when a bond becomes stiffer in the transition state.

Computational Chemistry Applications in Mechanistic Elucidation (Density Functional Theory – DFT Studies)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of complex organic reactions involving molecules like indoline derivatives. researchgate.netnih.gov DFT calculations allow researchers to model molecular structures, determine the energies of reactants, intermediates, and transition states, and map out the entire potential energy surface of a reaction. princeton.eduresearchgate.net

DFT methods are widely used to:

Predict Reaction Pathways: By calculating the Gibbs free energies of activation (ΔG‡) for various possible routes, DFT can identify the most energetically favorable reaction pathway. nih.govresearchgate.net This is crucial for understanding regioselectivity and stereoselectivity in reactions. For example, DFT has been used to explain the enantioselectivity in the Friedel-Crafts reaction of indoles. nih.gov

Characterize Transition States (TS): DFT can optimize the geometry of transition states, the highest energy points along a reaction coordinate. Analyzing the structure of a TS provides deep insight into how bonds are formed and broken during a reaction. nih.gov

Analyze Molecular Orbitals: Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps to understand reactivity. researchgate.netnih.gov The energy gap between the HOMO and LUMO can indicate the kinetic stability of a molecule. researchgate.net

Simulate Spectroscopic Data: DFT can be used to calculate properties like NMR chemical shifts, which can then be compared with experimental data to confirm the structure of synthesized compounds. researchgate.net

Study Non-Covalent Interactions: Natural Bond Orbital (NBO) analysis is employed to investigate hyperconjugative interactions and charge transfer within molecules, providing details on their stability and electronic structure. nih.govnih.gov

In the study of indoline chemistry, DFT calculations have been applied to investigate the stability of various substituted indoline-2,3-diones and to explore the mechanisms of palladium-catalyzed dearomatization reactions, providing calculated Gibbs free energies for proposed intermediates and transition states. researchgate.netresearchgate.net These computational insights complement experimental findings, offering a more complete picture of the reaction mechanism that is often difficult to obtain through experiments alone. researchgate.netnih.gov

Synthetic Utility and Chemical Applications of 3,3 Dimethylindolin 7 Amine Hydrochloride

Role as a Fundamental Building Block in Complex Organic Molecule Synthesis

The indoline (B122111) scaffold is a privileged structure in medicinal chemistry and materials science, and 3,3-Dimethylindolin-7-amine (B11779629) hydrochloride provides a strategic entry point to a variety of complex derivatives. The presence of the gem-dimethyl group at the 3-position enhances the stability of the indoline ring, preventing unwanted oxidation to the corresponding indole (B1671886). The 7-amino group is a key functional handle that allows for a wide range of chemical transformations, including diazotization, acylation, and condensation reactions. These reactions are fundamental to its utility as a building block for larger, more intricate molecules. A primary application of this compound is in the synthesis of cyanine dyes, where the indoline nitrogen is first quaternized, and the resulting indolenium salt is then condensed with a polymethine bridge precursor. This modular approach allows for the construction of a diverse library of dyes with tailored photophysical properties.

Precursor for the Development of Novel Heterocyclic Systems

While the primary documented use of 3,3-Dimethylindolin-7-amine hydrochloride is in the synthesis of cyanine dyes, its structure suggests potential for the construction of other novel heterocyclic systems. The bifunctional nature of the molecule, with a secondary amine within the indoline ring and a primary aromatic amine at the 7-position, offers multiple reaction sites for cyclization and annulation reactions.

The indoline nucleus is a common core in numerous natural products and pharmacologically active compounds that feature fused-ring systems. nih.gov Synthetic strategies to access such polycyclic indoline frameworks often involve the dearomatization of indoles through cycloaddition reactions. nih.gov While specific examples detailing the use of this compound in the construction of annulated and polycyclic fused-ring systems are not extensively reported in the literature, the inherent reactivity of the indoline scaffold lends itself to such transformations. In principle, the 7-amino group could be transformed into a suitable dienophile or diene to participate in intramolecular Diels-Alder reactions, leading to complex fused systems. Furthermore, palladium-catalyzed domino reactions have emerged as a powerful tool for the synthesis of 3,n-fused tricyclic indole skeletons, showcasing the versatility of the indole and indoline core in constructing intricate molecular architectures. nih.gov

The synthesis of pyrazole-fused heterocycles is of significant interest due to their wide range of applications in medicinal chemistry. mdpi.com Aminopyrazoles, for instance, are versatile building blocks for constructing pyrazole-fused systems through multicomponent reactions. mdpi.com The 7-amino group of this compound could potentially be utilized to construct a pyrazole ring. A common method for pyrazole synthesis involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. researchgate.net Theoretically, the 7-amino group could be converted to a hydrazine moiety, which could then undergo cyclization with a suitable diketone to form a pyrazole ring fused to the indoline scaffold. While direct derivatization of this compound to pyrazoles is not prominently documented, the reaction of various 3H-indoles with the Vilsmeier reagent can produce aminomethylene malonaldehydes, which in turn react with hydrazines to yield the corresponding pyrazole derivatives.

Application in Scaffold Diversification for Research in Chemical Biology and Material Science

The 3,3-dimethylindoline (B1314585) scaffold is a valuable platform for the development of diverse molecular probes and materials. The ability to functionalize this core structure at the 7-position allows for the introduction of various reporter groups, reactive handles for bioconjugation, or moieties that can tune the material's properties. For example, in the context of fluorescent probes, the 7-amino group can be used to attach linkers for conjugation to biomolecules, enabling the specific labeling and imaging of cellular components. This modularity is crucial in chemical biology for creating tools to study biological processes. In material science, modification of the indoline scaffold can lead to new organic materials with tailored electronic and optical properties.

Integration into the Synthesis of Advanced Organic Materials, including Fluorescent Probes and Dyes (e.g., Cyanine Fluorophores)

One of the most well-established applications of this compound is as a key intermediate in the synthesis of cyanine dyes. Cyanine dyes are a class of synthetic dyes belonging to the polymethine group and are renowned for their excellent spectral properties, including high molar extinction coefficients and sharp fluorescence bands. These properties make them indispensable in a variety of biomedical applications, such as biomedical imaging, biomolecule labeling, and nucleic acid detection.

The synthesis of cyanine dyes typically involves the condensation of two nitrogen-containing heterocyclic nuclei, such as those derived from indoline, through a polymethine chain. A common synthetic route begins with the N-alkylation of a substituted indolenine, which is closely related to 3,3-dimethylindoline, to form a quaternary indolenium salt. This salt is then reacted with a polymethine-chain precursor to generate the final cyanine dye. The 7-amino group on the indoline ring can be preserved throughout the synthesis and can be further functionalized in the final dye to introduce specific properties, such as water solubility or the ability to covalently bind to biomolecules.

The modular nature of cyanine dye synthesis allows for the fine-tuning of their absorption and emission wavelengths by varying the length of the polymethine chain and the nature of the heterocyclic nuclei. This tunability is a key advantage in the design of fluorescent probes for multiplexed imaging and other advanced applications.

Compound Name Chemical Structure Application/Role
This compoundC10H15ClN2Precursor in organic synthesis
Cyanine DyesVariesFluorescent probes, dyes
Indolenium SaltsVariesIntermediates in cyanine dye synthesis

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structures in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides data on the structure of a molecule by analyzing the chemical environment of its hydrogen atoms (protons). In a hypothetical ¹H NMR spectrum of 3,3-Dimethylindolin-7-amine (B11779629) hydrochloride, distinct signals would be expected to correspond to the different sets of non-equivalent protons in the molecule. The aromatic protons on the benzene (B151609) ring would typically appear in the downfield region of the spectrum, with their splitting patterns providing information about their substitution pattern. The protons of the methylene (B1212753) group (C2-H) and the gem-dimethyl groups (C3-CH₃) would exhibit characteristic chemical shifts and integrations corresponding to the number of protons. The protons associated with the amine group and the hydrochloride would likely appear as a broad signal, the chemical shift of which can be influenced by factors such as solvent and concentration.

Table 1: Predicted ¹H NMR Data for 3,3-Dimethylindolin-7-amine hydrochloride

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic-H 6.5 - 7.5 Multiplet 3H
NH₃⁺ Variable (Broad) Singlet (broad) 3H
C2-H₂ ~3.0 - 3.5 Singlet or Multiplet 2H

Note: The data in this table is predictive and based on general principles of ¹H NMR spectroscopy for analogous structures. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), including APT ¹³C-NMR

Carbon-13 NMR (¹³C NMR) spectroscopy is a powerful complementary technique to ¹H NMR, providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The Attached Proton Test (APT) is a specific ¹³C NMR experiment that differentiates carbon atoms based on the number of attached protons. In an APT spectrum, quaternary carbons (C) and methylene (CH₂) groups typically show signals with opposite phase to methyl (CH₃) and methine (CH) groups. This aids significantly in the assignment of carbon signals. For this compound, the quaternary carbons of the indoline (B122111) ring and the C3 position would be readily distinguishable from the methylene and methyl carbons.

Table 2: Predicted ¹³C NMR and APT Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm) APT Phase
Aromatic C (quaternary) 120 - 150 Negative
Aromatic CH 110 - 130 Positive
C2 (CH₂) ~50 - 60 Negative
C3 (quaternary) ~40 - 50 Negative

Note: The data in this table is predictive and based on general principles of ¹³C NMR and APT spectroscopy for similar compounds. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is highly effective for determining the purity of a sample and confirming the identity of its components. In the analysis of this compound, LC-MS would be used to separate the target compound from any impurities, with the mass spectrometer providing a mass spectrum for the eluted peak, thereby confirming its molecular weight and identity. The high sensitivity and specificity of LC-MS make it a valuable tool in quality control.

Atmospheric Pressure Ionization Electrospray Mass Spectrometry (API-ES)

Atmospheric Pressure Ionization (API) techniques, such as Electrospray Ionization (ESI), are soft ionization methods commonly used in LC-MS. API-ES is particularly well-suited for the analysis of polar and thermally labile molecules like this compound. In positive ion mode, ESI would typically generate the protonated molecular ion [M+H]⁺, where M is the free base (3,3-Dimethylindolin-7-amine). The observation of an ion corresponding to the mass of the protonated free base would provide strong evidence for the molecular weight of the compound.

Table 3: Predicted Mass Spectrometry Data for 3,3-Dimethylindolin-7-amine

Ion Predicted m/z

Note: The m/z value is calculated based on the molecular formula of the free base, C₁₀H₁₄N₂. The hydrochloride salt itself does not typically form a single molecular ion.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FT-IR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This is a powerful tool for identifying the functional groups present in a molecule.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. The N-H stretching vibrations of the ammonium (B1175870) salt (NH₃⁺) would be expected in the range of 2800-3200 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic methyl and methylene groups would also be present. Aromatic C=C stretching bands typically appear in the 1450-1600 cm⁻¹ region.

Table 4: Predicted FT-IR Data for this compound

Functional Group Predicted Vibrational Frequency (cm⁻¹)
N-H Stretch (Ammonium) 2800 - 3200
C-H Stretch (Aromatic) 3000 - 3100
C-H Stretch (Aliphatic) 2850 - 3000
C=C Stretch (Aromatic) 1450 - 1600

Note: The data in this table is predictive and based on characteristic infrared absorption frequencies for the indicated functional groups. Actual peak positions and intensities can be influenced by the molecular environment and sample state.

X-ray Crystallography for Definitive Solid-State Structure Determination of Related Indoline Derivatives

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional atomic arrangement of a crystalline solid. For complex heterocyclic structures like indoline derivatives, this technique provides invaluable data on bond lengths, bond angles, and stereochemistry, confirming the connectivity established by other spectroscopic methods.

Detailed research findings from studies on related indole (B1671886) and indoline structures have demonstrated the power of X-ray diffraction in confirming molecular architecture. For instance, the crystal structures of various substituted indolin-2-one derivatives have been successfully determined, offering insights into their conformation and intermolecular interactions within the crystal lattice. nih.gov In one such study, an X-ray structure of a potent enzyme inhibitor, compound 10a (a 3-substituted-indolin-2-one-5-carboxamide derivative), was obtained, which confirmed predictions from molecular modeling and helped to refine structure-activity relationship results. nih.gov

Similarly, X-ray diffraction experiments on a series of indole analogues have been used to determine their crystal structures. acs.org These studies help in understanding the fundamental intermolecular interactions, such as hydrogen bonds and π-π stacking, that govern the packing of these molecules in the solid state. acs.org The analysis of a phthalide-fused indoline derivative also utilized X-ray crystallography to establish its intricate structure. researchgate.net

Furthermore, the crystal structures of more complex heterocyclic systems incorporating the indole nucleus, such as substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indoles, have been unambiguously assigned using single-crystal X-ray diffraction analysis. mdpi.com For example, one such compound was found to crystallize in the triclinic crystal system with a P-1 space group. mdpi.com

The data obtained from X-ray crystallography is often presented in a standardized format, as exemplified in the table below, which showcases typical crystallographic data for a related heterocyclic compound.

Table 1: Example Crystallographic Data for a Related Indole Derivative (Compound 3 from a study on pyridazino[4,5-b]indol-4-one derivatives) mdpi.com
ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.9308(2)
b (Å)10.9695(3)
c (Å)14.7966(4)
α (°)100.5010(10)
β (°)98.6180(10)
γ (°)103.8180(10)
Volume (ų)900.07(5)
Calculated Density (mg/m³)1.573

This level of detailed structural information is crucial for understanding the chemical reactivity, physical properties, and biological interactions of these molecules. The insights gained from the X-ray analysis of related indoline and indole compounds provide a strong foundation for predicting and understanding the solid-state structure of this compound.

Emerging Research Frontiers and Future Directions

Development of Sustainable and Green Chemistry Approaches in Indoline (B122111) Synthesis

The synthesis of indoline and its derivatives has traditionally relied on methods that can involve harsh conditions, toxic reagents, and significant waste production. nih.gov The modern imperative for sustainable chemical manufacturing has spurred the development of greener alternatives that are safer, more efficient, and environmentally benign. polimi.it Key to this evolution is the adoption of the twelve principles of green chemistry, which prioritize waste prevention, atom economy, and the use of safer solvents and catalysts. tandfonline.comwikipedia.org

Recent advancements in the green synthesis of indoles and indolines include:

Microwave-Assisted Organic Synthesis (MAOS): This technique dramatically reduces reaction times, often leading to higher yields and cleaner product profiles compared to conventional heating. tandfonline.comtandfonline.com It is particularly effective for multicomponent reactions, providing rapid access to functionalized indole (B1671886) derivatives under controlled conditions. nih.govacs.orgnih.gov

Flow Chemistry: Continuous flow systems offer superior control over reaction parameters, enhance safety (especially when dealing with hazardous intermediates), and improve scalability. researchgate.net Flow chemistry has been successfully applied to the synthesis of indoline derivatives, enabling multistep sequences with reduced waste and manual handling. epa.govuc.ptresearchgate.net For instance, a flow process for N-alkylation of an indoline derivative reduced the use of a carcinogenic reagent by a factor of 10 and decreased the reaction time from 4 days to just 30 minutes. epa.gov

Eco-Friendly Solvents and Catalysts: A significant shift involves replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or propylene (B89431) carbonate. tandfonline.com Metal-free catalytic systems and the use of reusable solid-supported or magnetic catalysts are also gaining prominence, simplifying product purification and minimizing waste. acs.org

The effectiveness of these approaches is often quantified using green chemistry metrics such as the Environmental Factor (E-factor), which measures the ratio of waste to product, and Process Mass Intensity (PMI), which considers all materials used. tudelft.nlmygreenlab.orggreenchemistry-toolkit.orgacs.org The goal is to minimize these values, signifying a more sustainable process.

Table 1: Comparison of Green Synthesis Strategies for Indoline & Indole Scaffolds
StrategyKey FeaturesTypical ConditionsAdvantagesReference
Microwave-Assisted SynthesisThree-component domino reactionEthanol/Water, metal-free, 120°C, 30 minShort reaction times, high regioselectivity, use of green solvents. nih.govacs.org
Flow ChemistryHeterogeneous catalytic hydrogenation & N-alkylationH-Cube reactor, Pd/Al₂O₃ catalyst, loop reactor~200x higher space-time yield, reduced use of hazardous reagents, improved safety and scalability. epa.gov
Supported Catalysis in FlowC(sp³)–H intermolecular arylationPolymer-supported NHC-Pd(II) catalyst, CPME/water solventWaste-minimized process, catalyst is heterogeneous and reusable. acs.org
Multicomponent ReactionUgi-4CR followed by acid-catalyzed cyclizationEthanol solvent, no metal catalyst, mild conditions (RT to 70°C)High atom economy, uses inexpensive and low-toxicity building blocks, high safety standard. tandfonline.com

Exploration of Asymmetric Synthesis Strategies for Enantiomerically Pure 3,3-Dimethylindoline (B1314585) Derivatives

While 3,3-dimethylindoline itself is achiral, many of its biologically active derivatives possess stereogenic centers elsewhere in the molecule. The synthesis of enantiomerically pure compounds is critical in drug discovery, as different enantiomers can have vastly different pharmacological and toxicological profiles. Consequently, there is a significant research effort dedicated to developing asymmetric methods for producing chiral indoline derivatives with high enantioselectivity. iitg.ac.in

Prominent strategies in this field include:

Catalytic Asymmetric Hydrogenation: This is a powerful method for converting prochiral indoles into chiral indolines. youtube.com For example, rhodium complexes featuring chiral phosphine (B1218219) ligands like PhTRAP or BINAP derivatives can achieve excellent enantiomeric excesses (ee), often exceeding 95%. acs.org

Enantioselective C-H Functionalization: Directly creating chiral centers by functionalizing C-H bonds is a highly atom-economical approach. Rhodium nih.govacs.org and copper nih.govrsc.org catalysts with chiral ligands have been developed to react with indoles and diazo compounds, yielding 3-substituted indolyl acetates with high yields and enantioselectivity (up to 99% ee). nih.gov

Metal-Catalyzed Cyclizations: Intramolecular cyclization of suitably designed precursors provides another route to chiral indolines. Copper-catalyzed enantioselective hydroamination of N-sulfonyl-2-allylanilines can produce chiral 2-methylindolines with up to 90% ee. acs.orgnih.govnih.gov Similarly, rhodium-catalyzed hydroamination of internal alkynes with indolines can generate N-allylic indolines with high regio- and enantioselectivity. escholarship.orgnih.gov

Cobalt-Catalyzed Radical Processes: The use of cobalt-based metalloradical catalysis has enabled novel enantioselective C(sp³)–H alkylations for the stereoselective synthesis of chiral indolines. rsc.org

These methods provide access to a diverse range of optically active indolines, which are crucial for probing biological systems and developing new therapeutics.

Table 2: Modern Asymmetric Synthesis Methods for Chiral Indoline Derivatives
MethodCatalyst SystemReaction TypeAchieved Enantioselectivity (ee)Reference
C-H FunctionalizationRh₂(S-NTTL)₄Reaction of indoles with α-alkyl-α-diazoesters79-99% ee nih.gov
Alkene HydroaminationCu(OAc)₂ / Chiral LigandIntramolecular cyclization of N-sulfonyl-2-allylanilinesUp to 90% ee acs.orgnih.gov
Alkyne Hydroamination[Rh(cod)₂]BF₄ / (S,S)-BDPPReaction of indolines with internal alkynesUp to 90% ee escholarship.orgnih.gov
C-H FunctionalizationCu(OTf)₂ / Axially Chiral BipyridineReaction of indoles with diazo compoundsUp to 95% ee rsc.org
Relay CatalysisRh/Pd CatalysisIntermolecular and cascade intramolecular hydroaminationUp to 99% ee nih.gov

Advanced Computational Modeling for Reaction Pathway Prediction and Catalyst Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for modern synthetic chemistry. It provides profound insights into reaction mechanisms, transition state energies, and the origins of selectivity, which are often difficult to probe experimentally. mdpi.comnih.gov In the context of indoline synthesis, computational modeling is accelerating catalyst development and enabling the prediction of reaction outcomes.

Key applications include:

Mechanism Elucidation: DFT calculations can map out the entire energy profile of a catalytic cycle. For instance, in a novel cobalt-catalyzed synthesis of indolines, computational studies supported a radical-type pathway involving a 1,5-hydrogen atom transfer (1,5-HAT) and subsequent radical rebound, identifying remarkably low energy barriers for these key steps. nih.govresearchgate.netnih.gov

Rationalizing Selectivity: Computational models can explain why a particular catalyst or substrate yields a specific stereoisomer or regioisomer. In the Rh(II)-catalyzed C-H functionalization of indoles, DFT calculations helped to distinguish between competing mechanistic pathways and proposed that asymmetric induction occurs through a specific approach of the indole to the rhodium-carbene intermediate. nih.gov

Catalyst Design: By understanding the structural and electronic factors that govern a catalyst's performance, researchers can computationally screen and design new catalysts with improved activity and selectivity. This is seen in the development of rhodium catalysts for C-H functionalization and cobalt catalysts for amination reactions. nih.govmdpi.comacs.org

The synergy between experimental work and computational modeling allows for a much deeper understanding of complex chemical transformations, guiding the rational design of more efficient and selective syntheses for indoline scaffolds. polimi.itnih.gov

Table 3: Application of Computational Modeling in Indoline Synthesis
Reaction StudiedComputational MethodKey Insights GainedReference
Cobalt-Catalyzed Indoline SynthesisDFT (BP86, def2-TZVP)Supported a radical mechanism via 1,5-HAT and radical rebound; calculated free energy profile and spin densities of intermediates. nih.govresearchgate.net
Rhodium-Catalyzed Indole C-H FunctionalizationDFTProposed a mechanism involving a Rh-ylide intermediate with oxocarbenium character; explained the source of asymmetric induction. nih.gov
Zn(II)-Catalyzed Cycloadditions of IndolesDFTRationalized a reactivity switch between [4+2] and [3+2] cycloaddition pathways based on substrate substituents. polimi.it
Cobalt-Catalyzed C1+C1 CouplingDFT and Kinetic Isotope StudyDiscriminated between 24 possible coupling reactions to identify energetically favorable chain-growth pathways in Fischer-Tropsch synthesis. mdpi.com

Integration of 3,3-Dimethylindolin-7-amine (B11779629) Hydrochloride into High-Throughput Synthesis of Chemical Libraries

High-Throughput Synthesis (HTS) and combinatorial chemistry are cornerstones of modern drug discovery, enabling the rapid generation and screening of vast chemical libraries to identify new lead compounds. nih.govresearchgate.net The 3,3-dimethylindoline scaffold is an attractive core for such libraries, and the 7-amino group of 3,3-Dimethylindolin-7-amine hydrochloride provides a crucial chemical handle for diversification. This primary amine can readily participate in a wide array of reactions—such as amidations, sulfonations, reductive aminations, and ureas formation—allowing a single scaffold to be decorated with thousands of different building blocks. chimia.ch

A revolutionary technology in this space is Acoustic Droplet Ejection (ADE). nih.gov This touchless liquid handling technology uses sound waves to transfer nanoliter-scale droplets of reagents, allowing for the automated and highly miniaturized synthesis of thousands of discrete compounds in microtiter plates. researchgate.netacs.orgnih.govresearchgate.net An ADE-enabled workflow allows for the rapid scouting of reaction conditions and the construction of large libraries from a diverse set of building blocks, using only milligrams of total material. acs.org

The integration of a functionalized scaffold like this compound into an ADE-based synthesis platform would allow for the unprecedented exploration of the chemical space around this privileged core. By combining the indoline amine with large libraries of carboxylic acids, sulfonyl chlorides, aldehydes, and isocyanates, researchers can efficiently generate massive and diverse compound collections for biological screening, dramatically accelerating the pace of drug discovery. researchgate.net

Table 4: High-Throughput and Library Synthesis Approaches
Technology/MethodKey PrinciplesApplication to Indoline/Indole ScaffoldsAdvantagesReference
Acoustic Droplet Ejection (ADE)Touchless, nL-volume liquid handling using sound waves.Automated, miniaturized scouting and synthesis of isoquinoline (B145761) and indole-type libraries.Massive acceleration, reduction in material consumption, enables rapid exploration of chemical space. nih.govresearchgate.netacs.org
Solid-Phase SynthesisScaffold is attached to a polymer resin for synthesis and diversification.Polymer-bound anilines cyclized to form indoline scaffolds, followed by functionalization and cleavage.Simplified purification (filtration), allows for combinatorial library construction. nih.gov
Flow ChemistryContinuous processing in tubular reactors.Sequential flow processes for multistep synthesis of indole-containing compounds.Automation, enhanced safety, scalability, integration of purification steps. uc.pt

Q & A

Q. What are the optimal synthetic routes for 3,3-Dimethylindolin-7-amine hydrochloride, and how can reaction efficiency be validated?

  • Methodological Answer : The synthesis typically involves cyclization of substituted indole precursors or reductive amination of ketones with dimethylamine derivatives. For example, analogous compounds like 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride ( ) use alkylation followed by acid-mediated purification. Reaction efficiency can be validated via:
  • HPLC analysis (e.g., retention time comparison with standards, as in ).
  • Mass spectrometry for molecular ion confirmation (e.g., [M+H]+ detection, as in ).
  • Purity thresholds : Aim for ≥90% purity via area normalization in chromatograms ().

Q. Table 1: Key Synthetic Parameters

StepParameterValidation MethodReference
CyclizationTemperature (80–120°C), acid catalystTLC/HPLC
PurificationRecrystallization (ethanol/water)Melting point, NMR

Q. How can researchers assess the purity of this compound, and what analytical thresholds are critical?

  • Methodological Answer : Critical methods include:
  • RP-HPLC : Use C18 columns with mobile phases like acetonitrile/water (0.1% TFA). Monitor at 254 nm; ≥90% peak area indicates acceptable purity ().
  • UV-Vis spectroscopy : Compare absorbance maxima with literature values (e.g., indole derivatives absorb near 280 nm).
  • Loss on drying : ≤5.0 mg/g (per pharmacopeial standards in ).
    Contaminants (e.g., unreacted precursors) require gradient elution for separation.

Advanced Research Questions

Q. What experimental designs are recommended to resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies in bioactivity data (e.g., receptor binding vs. cellular assays) can be addressed via:
  • Orthogonal assays : Combine enzymatic inhibition studies (IC50) with cell-based viability assays (EC50) to confirm target specificity ().
  • Dose-response curves : Use 8–12 concentration points to calculate Hill slopes and validate reproducibility.
  • Structural analogs : Compare activities of methylated vs. demethylated derivatives to identify critical functional groups.

Q. How should stability studies be designed for this compound under varying storage conditions?

  • Methodological Answer : Stability protocols should include:
  • Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor via HPLC for degradation products ().
  • Long-term storage : Test aliquots at -20°C, 4°C, and 25°C over 6–12 months. Use pharmacopeial criteria for clarity and color ().
  • Excipient compatibility : Screen stabilizers (e.g., antioxidants in ) to prevent amine oxidation.

Q. What formulation challenges arise with this compound, and which excipients improve bioavailability?

  • Methodological Answer : Challenges include poor solubility and hygroscopicity. Strategies involve:
  • pH adjustment : Use citrate buffers (pH 4–5) to enhance aqueous solubility ().
  • Co-solvents : Ethanol or PEG 400 (up to 20% w/v) to reduce viscosity ().
  • Lyophilization : For long-term stability, formulate with cryoprotectants (e.g., trehalose).

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact ().
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of hydrochloride vapors.
  • Waste disposal : Segregate halogenated waste for incineration (per EPA guidelines, as in ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.